Coelenteramin

Übersicht

Beschreibung

Coelenteramine is a biologically significant compound, primarily known as the oxidation product of coelenterazine, a luciferin found in many marine bioluminescent organisms . It is involved in the luminescent systems of creatures like the jellyfish Aequorea victoria, where it acts as a prosthetic group in the photoprotein aequorin . Coelenteramine has also been identified for its potent antioxidant properties, capable of protecting cells from oxidative stress .

Synthesis Analysis

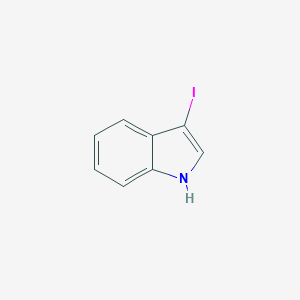

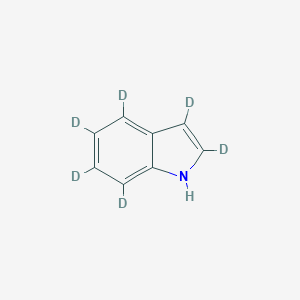

The synthesis of coelenterazine, and by extension coelenteramine, has been a subject of interest due to its applications in bioluminescence imaging and potential in photodynamic therapy . Strategies for large-scale synthesis of coelenterazine involve Negishi-type coupling reactions, starting with pyrazin-2-amine and utilizing inexpensive materials and catalysts . Novel synthetic methods have also been developed for derivatives of coelenterazine, such as v-coelenterazine, which exhibit red-shifted luminescence properties .

Molecular Structure Analysis

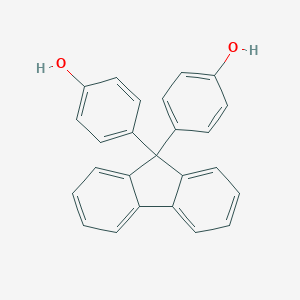

Coelenterazine is an imidazopyrazinone compound, and its structure has been elucidated through studies involving marine organisms like the deep-sea copepod Metridia pacifica. It has been demonstrated that coelenterazine can be biosynthesized from amino acids such as l-tyrosine and l-phenylalanine . The molecular structure of coelenteramine, as the oxidation product, retains the core features of the imidazopyrazinone scaffold .

Chemical Reactions Analysis

The chemiluminescence of coelenterazine involves its decomposition into coelenteramide and CO2, with coelenteramine being a key intermediate . The fluorescence and chemiluminescence states of coelenteramide, a closely related compound, have been systematically studied, revealing significant differences in geometries and electronic structures among the states responsible for light emission . The chemiluminescence state is characterized by a larger charge transfer over a longer distance compared to the fluorescence states .

Physical and Chemical Properties Analysis

Coelenterazine and its derivatives exhibit remarkable antioxidative properties, with a unique mode of action described as a "cascade," where the mother-compound is transformed by reactive oxygen species (ROS) into a daughter-compound, coelenteramine, which also possesses antioxidative properties . The study of structure-activity relationships has provided insights into the structural basis of the antioxidative properties of coelenteramine and related compounds10. The presence of specific functional groups and the lipophilic character of substituents significantly influence their capacity to inhibit lipid peroxidation10.

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Coelenteramin wurde auf seine potenziellen Antitumoreigenschaften untersucht. Studien haben gezeigt, dass bromierte Derivate von this compound eine signifikante Antitumoraktivität gegen Lungen- und Magenkrebszelllinien aufweisen . Diese Verbindungen induzieren den Zelltod durch Apoptose, was einen vielversprechenden Weg für die Entwicklung neuer Krebstherapien eröffnet.

Potenzial für Medikamentenkombinationen

Forschungen zu bromierten Coelenteraminen haben auch deren Einsatz in der Kombinationstherapie, insbesondere bei Brust- und Prostatakrebs, untersucht . Die Strukturspezifität und das Vorhandensein eines 4-Bromphenyl-Restes wurden als essenziell für ihre Antitumoraktivität identifiziert, was auf das Potenzial dieser Verbindungen hindeutet, neben anderen Krebsbehandlungen eingesetzt zu werden.

Verbesserte Emissionseigenschaften

Die Bromierung von this compound-verwandten Verbindungen kann zu verbesserten Emissionseigenschaften führen . Diese Eigenschaft ist wertvoll bei der Entwicklung neuer bildgebender Verfahren für die medizinische Diagnostik, da eine verbesserte Lumineszenz zu klareren und präziseren Bildergebnissen führen kann.

Apoptosemechanismen

Es wurde festgestellt, dass this compound-Derivate in Krebszellen Apoptose auslösen, wobei Hinweise auf eine Kreuzkommunikation zwischen intrinsischen und extrinsischen Wegen hindeuten . Das Verständnis dieser Mechanismen kann Einblicke liefern, wie Krebszellen effektiver angegriffen werden können.

Sicherheitsprofil

Bestimmte this compound-Derivate haben ein Sicherheitsprofil gegenüber Nicht-Krebszellen gezeigt . Dies ist entscheidend, um Nebenwirkungen bei der Krebsbehandlung zu minimieren, da es darauf hindeutet, dass diese Verbindungen Krebszellen selektiv angreifen können, ohne gesundes Gewebe zu schädigen.

Struktur-Wirkungs-Beziehung

Die Antitumoraktivität von this compound-Derivaten wurde mit ihren strukturellen Merkmalen in Verbindung gebracht . Durch die Identifizierung der strukturellen Elemente, die für ihre Aktivität verantwortlich sind, können Forscher effektivere Verbindungen für die Krebsbehandlung entwickeln.

Wirkmechanismus

Target of Action

Coelenteramine, a derivative of Coelenterazine, is a substrate for the enzyme Renilla luciferase (RLuc) . It has been found to have anticancer activity, particularly against breast and prostate cancer .

Mode of Action

Coelenteramine interacts with its target, Renilla luciferase, to emit blue light at 395 nm . The anticancer activity of brominated coelenteramines and coelenterazines is thought to arise from independent mechanisms of action .

Biochemical Pathways

Coelenteramine is a metabolic product of the bioluminescent reactions in organisms that utilize coelenterazine . It was first isolated from Aequorea victoria along with coelenteramide after coelenterates were stimulated to emit light .

Result of Action

Coelenteramine has been found to have anticancer activity. Brominated Coelenteramine was found to be the most potent compound against gastric and lung cancer cells . It was found to induce cell death via apoptosis, with evidence for crosstalk between intrinsic and extrinsic pathways .

Action Environment

In bioluminescence, Coelenteramine produces blue light in the presence of Ca2+ . The excited state molecule in the bioluminescent reaction is a phenolate anion, unlike the amide anion produced in chemiluminescence . The conditions for eliciting each reaction are different. In contrast, chemiluminescent reactions for Coelenteramine are typically performed in a purely chemical system with O2 dissolved in aprotic polar solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and hexamethylphosphoramide (HMPA) in the presence or absence of bases (e.g., NaOH, t-BuOH, t-BuOK) or acetate buffer .

Safety and Hazards

Zukünftige Richtungen

Recent studies have shown that the bromination of compounds associated with the marine Coelenterazine system can provide them with new properties, such as anticancer activity and enhanced emission . The anticancer potential of brominated analogs of coelenteramine, a metabolic product and synthesis precursor of the chemi-/bioluminescent systems of marine coelenterazine, has been investigated .

Eigenschaften

IUPAC Name |

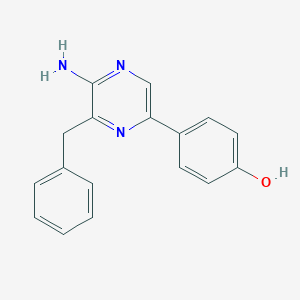

4-(5-amino-6-benzylpyrazin-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c18-17-15(10-12-4-2-1-3-5-12)20-16(11-19-17)13-6-8-14(21)9-7-13/h1-9,11,21H,10H2,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNPYAKFDUFNND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC(=CN=C2N)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30958363 | |

| Record name | Coelenteramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37156-84-6 | |

| Record name | 4-[5-Amino-6-(phenylmethyl)-2-pyrazinyl]phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37156-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-benzyl-5-(p-hydroxyphenyl)pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037156846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coelenteramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30958363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COELENTERAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CE63ZJ743V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

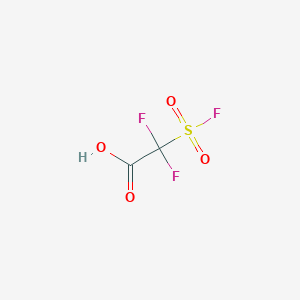

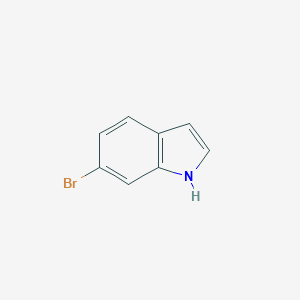

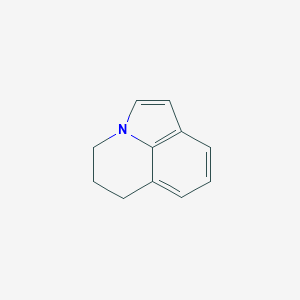

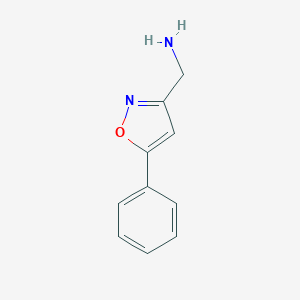

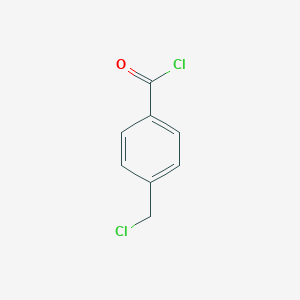

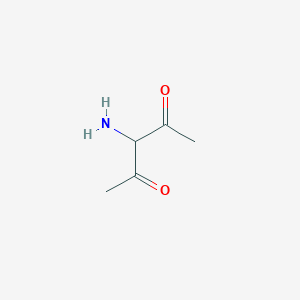

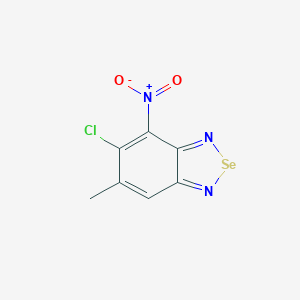

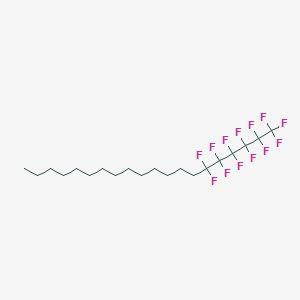

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the antioxidant properties of coelenteramine and its analogs?

A1: Coelenteramine (2-amino-3-benzyl-5-(4'-hydroxyphenyl)-1,4-pyrazine), a metabolite of coelenterazine, exhibits potent antioxidant activity against reactive oxygen species (ROS) and reactive nitrogen species (RNS). [, ] Studies have shown its ability to inhibit lipid peroxidation, scavenge peroxynitrite, and protect low-density lipoproteins (LDL) from radical-induced damage. [, ] Coelenteramine and its methoxylated analog (mCLM) demonstrated significant protection against nitrofurantoin-induced oxidative stress in rat hepatocytes, comparable to or even exceeding the efficacy of established antioxidants like Trolox C and α-tocopherol. [] This protective effect is attributed to both its ROS detoxification capabilities and potential inhibition of cytochrome P450 isoforms involved in nitrofurantoin bioreduction. []

Q2: How does the structure of coelenteramine influence its antioxidant activity?

A2: The presence of both the 5-p-hydroxyphenyl and 2-amino groups in a para position on the pyrazine ring is crucial for the antioxidant activity of coelenteramine. [] Lipophilicity of substituents also plays a role in its effectiveness. [] Interestingly, while the phenol group in coelenterazine analogs enhanced protection against tert-butyl hydroperoxide, its absence did not significantly impact protection against nitrofurantoin-induced toxicity, suggesting different mechanisms of action depending on the oxidative stressor. []

Q3: Beyond antioxidant effects, does coelenteramine exhibit other biological activities?

A3: Recent research has unveiled the potential of coelenteramine, specifically its brominated derivative (Br-Clm), as an anticancer agent. [] Br-Clm displayed significant cytotoxicity against lung and gastric cancer cell lines while exhibiting a better safety profile toward noncancer cells. [] Further investigation revealed that Br-Clm induces apoptosis in cancer cells, potentially involving both intrinsic and extrinsic apoptotic pathways. []

Q4: What is known about the structure-activity relationship of brominated coelenteramine analogs in relation to their anticancer activity?

A4: Studies focusing on Br-Clm have provided valuable insights into the structural features responsible for its anticancer activity. [] This research emphasized the importance of specific structural motifs for optimal activity and highlighted areas for future optimization. []

Q5: What is the role of coelenteramine in the bioluminescence of marine organisms?

A5: Coelenteramine is a crucial component in the bioluminescent systems of many marine organisms. [, , ] It is formed as a product during the light-emitting reaction of coelenterazine, the luciferin molecule, with the corresponding luciferase enzyme. [, , ] For example, in the bioluminescent system of the ostracod Conchoecia pseudodiscophora, coelenterazine was identified as the luciferin, with coelenteramine being one of its metabolites. [] The presence of a coelenterazine-type luciferase was also confirmed in this organism. []

Q6: What analytical techniques are commonly used to study coelenteramine?

A7: Various analytical techniques are employed to characterize and quantify coelenteramine and its analogs. Liquid chromatography coupled with electrospray ionization-time-of-flight mass spectrometry (LC/ESI-TOF-MS) is a powerful tool for identifying and quantifying coelenteramine and its degradation products. [] This technique played a vital role in elucidating the formation of coelenteramine from 2-peroxycoelenterazine in the calcium-binding photoprotein aequorin and identifying its counterparts, 4-hydroxyphenylpyruvic acid and 4-hydroxyphenylacetic acid. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B116667.png)